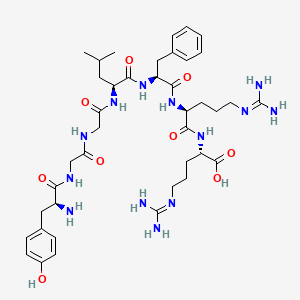

L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

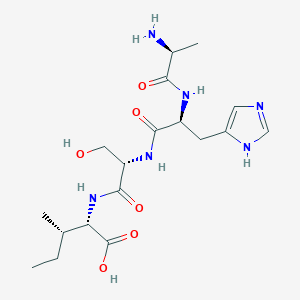

L-Tyrosylglycylglycyl-L-leucyl-L-phénylalaninyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithine est un composé peptidique synthétique. Les peptides sont de courtes chaînes d’acides aminés liés par des liaisons peptidiques et jouent un rôle crucial dans les processus biologiques. La structure de ce composé suggère qu’il pourrait avoir des applications en recherche biochimique et des utilisations thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de L-Tyrosylglycylglycyl-L-leucyl-L-phénylalaninyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithine implique généralement une synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réactions de couplage : Utilisation de réactifs comme le HBTU ou le DIC pour activer les groupes carboxyle.

Étapes de déprotection : Suppression des groupes protecteurs des acides aminés pour permettre un couplage supplémentaire.

Clivage : Libération du peptide de la résine à l’aide de TFA (acide trifluoroacétique).

Méthodes de production industrielle

La production industrielle de peptides implique souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. La chromatographie liquide haute performance (HPLC) est utilisée pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du résidu tyrosine.

Réduction : Les réactions de réduction pourraient cibler les groupes diaminométhylidène.

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues du peptide.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, iode.

Agents réducteurs : Borohydrure de sodium, dithiothréitol.

Réactifs de substitution : Divers dérivés d’acides aminés.

Produits majeurs

Les produits majeurs de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du résidu tyrosine pourrait donner de la dityrosine.

4. Applications de la recherche scientifique

L-Tyrosylglycylglycyl-L-leucyl-L-phénylalaninyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithine peut avoir des applications dans :

Biochimie : Étude des interactions protéiques et de l’activité enzymatique.

Médecine : Utilisations thérapeutiques potentielles, telles que l’administration de médicaments ou en tant que peptide bioactif.

Industrie : Utilisation dans le développement de matériaux ou de capteurs à base de peptides.

Applications De Recherche Scientifique

L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine may have applications in:

Biochemistry: Studying protein interactions and enzyme activity.

Medicine: Potential therapeutic uses, such as in drug delivery or as a bioactive peptide.

Industry: Use in the development of peptide-based materials or sensors.

Mécanisme D'action

Le mécanisme d’action de ce peptide impliquerait son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes diaminométhylidène peuvent jouer un rôle dans la liaison à ces cibles, influençant les voies biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

L-Tyrosylglycylglycyl-L-leucyl-L-phénylalanine : Un peptide plus court sans les groupes diaminométhylidène.

L-Tyrosylglycylglycyl-L-leucyl-L-phénylalaninyl-L-ornithine : Un peptide similaire dépourvu des modifications diaminométhylidène.

Unicité

La présence des groupes diaminométhylidène dans le L-Tyrosylglycylglycyl-L-leucyl-L-phénylalaninyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithine peut conférer des propriétés de liaison uniques et une activité biologique par rapport aux peptides similaires.

Propriétés

Numéro CAS |

688007-69-4 |

|---|---|

Formule moléculaire |

C40H61N13O9 |

Poids moléculaire |

868.0 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C40H61N13O9/c1-23(2)18-30(50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25)36(59)53-31(20-24-8-4-3-5-9-24)37(60)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,60)(H,52,58)(H,53,59)(H,61,62)(H4,42,43,46)(H4,44,45,47)/t27-,28-,29-,30-,31-/m0/s1 |

Clé InChI |

UGYHKIUOMUIPIR-QKUYTOGTSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)

![Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B12522563.png)

![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)

![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)

![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)